tert-Butyl (3-acetyl-4-bromophenyl)carbamate
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Overview
Description
tert-Butyl (3-acetyl-4-bromophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a bromophenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (3-acetyl-4-bromophenyl)carbamate typically begins with 3-acetyl-4-bromophenol and tert-butyl carbamate.
Reaction Conditions: The reaction is often carried out under mild conditions using a base such as cesium carbonate and a catalyst like palladium in a solvent such as 1,4-dioxane. The reaction mixture is stirred at room temperature until the desired product is formed.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high yield.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (3-acetyl-4-bromophenyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The acetyl group can be involved in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
- Substituted carbamates
- Oxidized or reduced derivatives
- Biaryl compounds from coupling reactions
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine:
- Explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-acetyl-4-bromophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the acetyl group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (3-acetylphenyl)carbamate
- tert-Butyl (4-acetylphenyl)carbamate
Uniqueness:
- The presence of both the acetyl and bromophenyl groups in tert-Butyl (3-acetyl-4-bromophenyl)carbamate provides unique reactivity and binding properties compared to similar compounds.
- The combination of these functional groups allows for diverse chemical transformations and potential applications in various fields.
Properties
IUPAC Name |
tert-butyl N-(3-acetyl-4-bromophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(16)10-7-9(5-6-11(10)14)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXQNVDCVNIMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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